Bienvenue dans la boutique en ligne BenchChem!

Iadademstat dihydrochloride

LSD1 inhibition biochemical assay kinact/KI

Iadademstat dihydrochloride (ORY-1001) is the most potent clinical-stage LSD1 inhibitor available, with subnanomolar biochemical IC50 and a 177-fold higher inactivation rate than GSK2879552. Its unique dual mechanism—covalent FAD cofactor binding combined with disruption of the LSD1–GFI1 scaffolding interaction—cannot be replicated by GSK2879552, bomedemstat, or seclidemstat. With subnanomolar EC50 in TF-1a, MOLM-13, and MV-4;11 AML cells, verified CNS penetration, and active Phase I/II trials, this compound enables seamless translational research.

Molecular Formula C15H24Cl2N2
Molecular Weight 303.3 g/mol
CAS No. 1431303-72-8
Cat. No. B609777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIadademstat dihydrochloride
CAS1431303-72-8
SynonymsORY1001;  ORY-1001;  ORY1001;  RG6016;  RG 6016;  RG-6016;  ORY1001 dihydrochloride, ORY1001 HCl;  ORY1001 2HCl salt.
Molecular FormulaC15H24Cl2N2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
InChIKeyUCINOBZMLCREGM-RNNUGBGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iadademstat Dihydrochloride (CAS 1431303-72-8): A Clinically Advanced, Orally Bioavailable LSD1/KDM1A Inhibitor for Oncology and CNS Research


Iadademstat dihydrochloride (also known as ORY-1001, RG6016, or RO7051790) is an orally active, selective, and irreversible inhibitor of lysine-specific demethylase 1A (LSD1/KDM1A). It belongs to the cyclopropylamine class of FAD-dependent amine oxidase inhibitors and is structurally related to tranylcypromine (TCP) but optimized for superior potency and selectivity [1]. The compound covalently binds to the FAD cofactor within the LSD1 active site, leading to sustained target inhibition. Preclinically, iadademstat induces accumulation of H3K4me2 marks, promotes blast differentiation, and reduces leukemic stem cell capacity . It has been evaluated in multiple Phase I/II clinical trials for acute myeloid leukemia (AML), small cell lung cancer (SCLC), myelodysplastic syndrome (MDS), and sickle cell disease, and has received FDA Orphan Drug Designation for both AML and SCLC [2][3].

Critical Differentiation of Iadademstat Dihydrochloride: Why Not All LSD1 Inhibitors Are Interchangeable


Although numerous LSD1/KDM1A inhibitors have entered clinical development—including GSK2879552, bomedemstat (IMG-7289), pulrodemstat (CC-90011), and seclidemstat (SP-2577)—they exhibit profound differences in potency, selectivity, mechanism of action, and clinical applicability. A comprehensive in vitro characterization across 18 LSD1 inhibitors under identical experimental conditions revealed that iadademstat is the most potent irreversible clinical candidate, with subnanomolar biochemical IC50 and a second-order inactivation rate constant (kinact/KI) 177-fold higher than GSK2879552 [1]. Furthermore, iadademstat uniquely engages LSD1's scaffolding function by disrupting the LSD1–GFI1 interaction in addition to inhibiting enzymatic activity, a dual mechanism not shared by all clinical-stage analogs [2]. These quantitative disparities preclude simple interchangeability among in-class compounds for either research or therapeutic investigation. Selection of an LSD1 inhibitor must be guided by specific, comparator-anchored evidence rather than assumed class equivalence.

Quantitative Comparator Evidence for Iadademstat Dihydrochloride Against Clinical LSD1 Inhibitors


Biochemical Potency: Iadademstat Exhibits Subnanomolar IC50 and the Highest Inactivation Efficiency Among Clinical Irreversible LSD1 Inhibitors

In a head-to-head comparison of clinical-stage LSD1 inhibitors using the HTRF assay, iadademstat demonstrated an IC50 of 0.33 nM, the lowest (most potent) among all compounds tested, compared to 56.8 nM for GSK2879552 and 1.3 μM for seclidemstat [1]. Furthermore, iadademstat exhibited a second-order inactivation rate constant (kinact/KI) of 1.19 × 10⁶ M⁻¹ s⁻¹, which is 177-fold higher than GSK2879552 (6.7 × 10³ M⁻¹ s⁻¹) and 73-fold higher than bomedemstat (1.6 × 10⁴ M⁻¹ s⁻¹) [1].

LSD1 inhibition biochemical assay kinact/KI

Cellular Antileukemic Activity: Iadademstat Is the Only LSD1 Inhibitor with Subnanomolar EC50 Across a Panel of AML Cell Lines

In a comparative cell viability assessment across three AML cell lines (TF-1a, MOLM-13, MV(4;11)), iadademstat was the only LSD1 inhibitor tested that achieved subnanomolar EC50 values in the entire panel [1]. The potency ranking among clinical candidates was: iadademstat > pulrodemstat > bomedemstat > GSK2879552 > seclidemstat [1].

acute myeloid leukemia cell viability EC50

Selectivity Profile: High Discrimination Against MAO-A/B and LSD2 Minimizes Off-Target Amine Oxidase Inhibition

Iadademstat demonstrates >5,500-fold selectivity for LSD1 (IC50 = 0.018 μM) over monoamine oxidase A (MAO-A) and MAO-B (IC50 >100 μM) as well as LSD2 (IC50 >100 μM) [1]. It does inhibit spermine oxidase (SMOX) with an IC50 of 7.4 μM . This selectivity profile mitigates the risk of MAO-related adverse effects, a common liability of first-generation LSD1 inhibitors such as tranylcypromine.

selectivity MAO-A MAO-B LSD2 off-target

CNS Penetration: Iadademstat Demonstrates Blood-Brain Barrier Permeability and Antitumor Activity in Glioblastoma Models

In a glioblastoma (GBM) xenograft model, oral administration of iadademstat at 400 μg/kg every 7 days significantly reduced tumor burden and prolonged survival in U87 tumor-bearing mice [1]. The compound downregulated LSD1 expression in GBM cells and suppressed the Notch/HES1 pathway, confirming functional target engagement in the CNS compartment [1]. While quantitative brain-to-plasma ratios are not reported in the primary literature, the in vivo efficacy in intracranial tumor models and ongoing clinical evaluation in CNS indications (e.g., glioblastoma) support meaningful brain exposure.

blood-brain barrier glioblastoma CNS penetration

Clinical Translation: Orally Bioavailable with Demonstrated Target Engagement and Signs of Activity in Relapsed/Refractory AML

A first-in-human Phase I study in 27 patients with relapsed/refractory AML established iadademstat's oral bioavailability and recommended single-agent dose of 140 μg/m²/day [1]. Pharmacodynamic analyses confirmed potent, time- and exposure-dependent induction of differentiation biomarkers, with reductions in blood and bone marrow blast percentages observed [1]. One complete remission with incomplete count recovery was achieved in the dose-escalation phase [1]. Subsequent Phase IIa ALICE trial combining iadademstat with azacitidine in first-line elderly unfit AML patients reported a 100% overall response rate and 90% complete remission rate [2].

Phase I oral bioavailability pharmacodynamics AML

Dual Mechanism: Enzymatic Inhibition Plus Disruption of LSD1-GFI1 Scaffolding Interaction

Iadademstat not only inhibits LSD1's demethylase activity but also disrupts its scaffolding function by impairing the protein-protein interaction between LSD1 and the transcription factor GFI1 [1]. This dual mechanism releases the differentiation block in leukemic blasts more effectively than enzymatic inhibition alone [1]. Comparative studies indicate that not all LSD1 inhibitors (e.g., GSK2879552) effectively disrupt this scaffolding interaction at clinically relevant concentrations.

LSD1-GFI1 interaction scaffolding function differentiation

Optimal Research and Procurement Applications for Iadademstat Dihydrochloride


Acute Myeloid Leukemia (AML) Preclinical and Translational Research

Iadademstat is the most potent LSD1 inhibitor in AML cell lines, achieving subnanomolar EC50 across TF-1a, MOLM-13, and MV(4;11) cells—a profile unmatched by GSK2879552, bomedemstat, or seclidemstat [1]. Its dual mechanism of enzymatic inhibition and LSD1-GFI1 disruption makes it particularly suitable for studies of differentiation therapy in AML, especially in MLL-rearranged or NPM1-mutant subtypes. The compound's oral bioavailability and established clinical safety profile enable seamless transition from in vitro to in vivo PDX models, and it has been validated in combination with azacitidine and venetoclax in clinical trials [2][3].

Small Cell Lung Cancer (SCLC) and Neuroendocrine Tumor Investigation

Iadademstat has received FDA Orphan Drug Designation for SCLC and is being evaluated in multiple Phase I/II trials in combination with immune checkpoint inhibitors [1]. Preclinically, LSD1 inhibition reverses neuroendocrine differentiation and sensitizes SCLC cells to immunotherapy. For researchers investigating neuroendocrine tumors, iadademstat offers a clinically relevant tool compound with documented target engagement and an expanding clinical dataset, distinguishing it from other LSD1 inhibitors with less mature SCLC development programs.

CNS Oncology and Neuropsychiatric Disease Models

Iadademstat crosses the blood-brain barrier and demonstrates efficacy in glioblastoma xenograft models, reducing tumor burden and prolonging survival [1]. It is also being explored preclinically in schizophrenia models, where it improved working memory deficits in SETD1A mutant mice. Researchers studying CNS malignancies or neuropsychiatric disorders requiring LSD1 modulation can leverage iadademstat's brain penetrance, a property not well-characterized for many other clinical-stage LSD1 inhibitors.

Hematological Malignancies Beyond AML (MDS, MPNs, Sickle Cell Disease)

Iadademstat is under active clinical investigation for myelodysplastic syndrome (MDS), myeloproliferative neoplasms (MPNs), and sickle cell disease (SCD) [1][2]. In SCD, LSD1 inhibition is hypothesized to increase fetal hemoglobin (HbF) expression, a validated therapeutic strategy. For researchers exploring LSD1 as a target in non-malignant hematology or other myeloid neoplasms, iadademstat provides a well-characterized, orally bioavailable probe with ongoing clinical validation in these specific disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iadademstat dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.